molecular formula C11H14BrNO2 B2570803 4-bromo-N-(2-hydroxypropyl)-2-methylbenzamide CAS No. 1154886-52-8

4-bromo-N-(2-hydroxypropyl)-2-methylbenzamide

Cat. No.: B2570803
CAS No.: 1154886-52-8
M. Wt: 272.142
InChI Key: HQHHYEVBKMLQPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(2-hydroxypropyl)-2-methylbenzamide is an organic compound with the molecular formula C11H14BrNO2 This compound is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a hydroxypropyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-hydroxypropyl)-2-methylbenzamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the bromination of 2-methylbenzoic acid to form 4-bromo-2-methylbenzoic acid. This intermediate is then reacted with 2-hydroxypropylamine under appropriate conditions to yield the desired product. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amide formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-hydroxypropyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of 4-bromo-N-(2-oxopropyl)-2-methylbenzamide.

    Reduction: Formation of 4-hydroxy-N-(2-hydroxypropyl)-2-methylbenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-(2-hydroxypropyl)-2-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-hydroxypropyl)-2-methylbenzamide involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2-hydroxypropyl)benzamide
  • 4-bromo-N-(2-hydroxyethyl)-2-methylbenzamide
  • 4-chloro-N-(2-hydroxypropyl)-2-methylbenzamide

Uniqueness

4-bromo-N-(2-hydroxypropyl)-2-methylbenzamide is unique due to the presence of both a bromine atom and a hydroxypropyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

4-bromo-N-(2-hydroxypropyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-7-5-9(12)3-4-10(7)11(15)13-6-8(2)14/h3-5,8,14H,6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHHYEVBKMLQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=O)NCC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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